molecular formula C21H24N2O B5852765 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol

Cat. No.: B5852765
M. Wt: 320.4 g/mol
InChI Key: SPDGPTKOTPMZBV-UHFFFAOYSA-N
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Description

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is a chemical compound that features an anthracene moiety attached to a piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol typically involves the reaction of anthracene-9-carbaldehyde with piperazine in the presence of a reducing agent to form the intermediate anthracen-9-ylmethylpiperazine. This intermediate is then reacted with ethylene oxide under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol can undergo several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The anthracene moiety can be reduced under specific conditions to form dihydroanthracene derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Anthracen-9-ylmethylpiperazin-1-ylacetaldehyde or anthracen-9-ylmethylpiperazin-1-ylacetic acid.

    Reduction: Dihydroanthracen-9-ylmethylpiperazin-1-yl]ethanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The anthracene moiety may play a role in the compound’s photophysical properties, while the piperazine ring could interact with biological targets through hydrogen bonding or hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Anthracen-9-ylmethyl)piperazin-1-yl]ethanol is unique due to its combination of an anthracene moiety, a piperazine ring, and an ethanol group. This unique structure imparts specific chemical and physical properties that make it suitable for specialized applications in various fields.

Properties

IUPAC Name

2-[4-(anthracen-9-ylmethyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c24-14-13-22-9-11-23(12-10-22)16-21-19-7-3-1-5-17(19)15-18-6-2-4-8-20(18)21/h1-8,15,24H,9-14,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDGPTKOTPMZBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C3C=CC=CC3=CC4=CC=CC=C42
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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